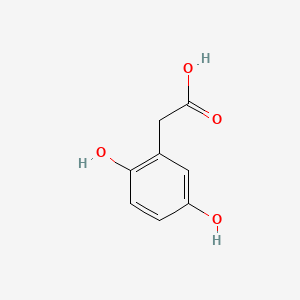
HW 173
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HW 173 is a complex organic compound belonging to the class of benzoquinolines. This compound is characterized by its unique structure, which includes a methoxy group, a benzyl group, and an octahydrobenzoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HW 173 typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxy precursors with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
HW 173 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
HW 173 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of HW 173 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoquinoline derivatives with different substituents, such as:
- 9-Methoxy-4-phenyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
- 9-Methoxy-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline .
Uniqueness
The uniqueness of HW 173 lies in its specific structural features, such as the methoxy and benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
110270-70-7 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1 |
Clé InChI |
NSGMNJDNHSTYBY-TZIWHRDSSA-N |
SMILES |
COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |
SMILES isomérique |
COC1=CC2=C(CC[C@@H]3[C@@H]2CCCN3CC4=CC=CC=C4)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |
Apparence |
Solid powder |
Key on ui other cas no. |
110270-70-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline HW 173 HW-173 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















